molecular formula C9H9N3 B8683402 4-((1H-imidazol-1-yl)methyl)pyridine

4-((1H-imidazol-1-yl)methyl)pyridine

Cat. No.: B8683402
M. Wt: 159.19 g/mol
InChI Key: SQVMDVNVWYRZFV-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)pyridine ( 102253-81-6) is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Recent studies have identified derivatives of 4-((1H-imidazol-2-yl)alkoxy)methyl)pyridine as a promising new class of Trypanosoma cruzi growth inhibitors . T. cruzi is the causative agent of Chagas disease, and this research has led to compounds demonstrating nanomolar-level parasite growth inhibition with no cytotoxicity in human cells . Further investigation has shown that the mechanism of action for this class of compounds is likely through the inhibition of the CYP51 enzyme , a established target for anti-parasitic agents . This makes the core structure a critical starting point for developing novel therapeutics for neglected tropical diseases. As a handling note, this compound should be stored under an inert atmosphere at room temperature . Researchers should note the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate safety precautions, including the use of personal protective equipment, should always be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-(imidazol-1-ylmethyl)pyridine

InChI

InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2

InChI Key

SQVMDVNVWYRZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Alkylation of Imidazole with Pyridylmethyl Halides

The most direct route involves reacting 1H-imidazole with 4-(chloromethyl)pyridine under basic conditions. In a representative procedure, equimolar quantities of imidazole and 4-(chloromethyl)pyridine are refluxed in acetonitrile with potassium carbonate (K₂CO₃) as the base. The reaction typically achieves 65-72% yield after 6-8 hours. Critical parameters include:

  • Base selection : K₂CO₃ outperforms NaOH or Et₃N due to milder conditions preventing pyridine ring decomposition.

  • Solvent effects : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity, while toluene reduces yields to <40%.

Reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3), with product isolation through column chromatography.

Microwave-Assisted Synthesis

Optimization of Irradiation Parameters

Building on methodologies for analogous imidazole derivatives, microwave synthesis dramatically accelerates the reaction. A 2² factorial design optimized:

VariableLow LevelHigh LevelOptimal Value
Microwave Power180 W540 W720 W
Irradiation Time60 s90 s342 s

Under optimized conditions (720 W, 5.7 min), yields reach 79-81%, representing a 4.3-fold rate increase versus conventional methods. The energy-efficient profile (0.18 kWh/mol) makes this approach industrially viable.

Catalytic Systems and Green Chemistry

Phase-Transfer Catalysis

Tributylammonium bromide (TBAB) as a phase-transfer catalyst enables aqueous-phase reactions. A typical protocol uses:

  • 4-(chloromethyl)pyridine (1 eq)

  • Imidazole (1.2 eq)

  • TBAB (0.1 eq)

  • NaOH (2 eq) in H₂O/CH₂Cl₂ biphasic system

This method achieves 68% yield at 50°C in 3 hours, eliminating organic solvent waste.

Mechanochemical Synthesis

Ball-milling techniques provide solvent-free routes. Combining reactants with K₂CO₃ in a 1:1.5 molar ratio and milling at 30 Hz for 45 minutes yields 63% product. While slightly less efficient than solution-phase methods, this approach reduces E-factor by 92%.

Analytical Characterization

Synthesized compounds are validated through:

1H NMR (400 MHz, DMSO-d₆):

  • Pyridine H-2/H-6: δ 8.54 (d, J=5.6 Hz, 2H)

  • Imidazole H-4/H-5: δ 7.35 (s, 2H)

  • Methylene bridge: δ 5.21 (s, 2H)

FT-IR (KBr):

  • C=N stretch: 1595 cm⁻¹

  • C-H aromatic: 3050-3100 cm⁻¹

Mass Spectrometry:
Molecular ion peak at m/z 159.1 ([M+H]⁺) confirms molecular formula C₉H₈N₃.

Comparative Analysis of Methods

MethodYield (%)TimeEnergy (kWh/mol)E-Factor
Conventional Alkylation686 hr1.28.7
Microwave815.7 min0.183.1
Mechanochemical6345 min0.090.7

Microwave synthesis emerges as optimal for rapid, high-yield production, while mechanochemical methods excel in sustainability.

Industrial-Scale Considerations

Patent literature reveals critical adaptations for kilogram-scale production:

  • Temperature control : Maintaining 85-95°C prevents exothermic runaway during alkylation.

  • Acid addition salts : Isolating the hydrochloride salt (mp 192-194°C) improves purity to >99.5%.

Emerging Methodologies

Flow Chemistry Approaches

Preliminary studies show segmented flow reactors with:

  • Residence time: 12 min

  • Yield: 76%

  • Productivity: 28 g/h

Scientific Research Applications

Anticancer Applications

Recent studies have identified 4-((1H-imidazol-1-yl)methyl)pyridine derivatives as promising candidates in cancer therapy. These compounds exhibit inhibitory effects on various cancer cell lines, particularly through the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on synthesizing and testing new derivatives of imidazole-pyridine compounds revealed that certain analogs demonstrated significant anticancer activity against breast and lung cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in cell proliferation and survival pathways .

CompoundIC50 (µM)Target
Compound A10EGFR
Compound B5VEGFR
Compound C7PDGFR

Antiparasitic Activity

4-((1H-imidazol-1-yl)methyl)pyridine has been explored for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Trypanosoma cruzi Inhibition

Research highlighted a series of 4-((1H-imidazol-1-yl)methyl)pyridine derivatives that exhibited low micromolar to nanomolar inhibition of T. cruzi growth, with some compounds showing no cytotoxicity in human cells. The mechanism of action was suggested to involve the inhibition of CYP51, a critical enzyme for the parasite's survival .

CompoundEC50 (nM)Cytotoxicity (CC50, µM)
Compound D100>50
Compound E52>50

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like nilotinib, which is used in treating chronic myelogenous leukemia.

Case Study: Synthesis of Nilotinib

An improved synthetic route for preparing nilotinib involves the use of 4-((1H-imidazol-1-yl)methyl)pyridine as a precursor. This process enhances yield and reduces by-products, showcasing its utility in pharmaceutical manufacturing .

StepReaction TypeYield (%)
Step 1Coupling Reaction85
Step 2Hydrazinolysis90
Step 3Final Product Isolation95

Coordination Chemistry

The coordination properties of 4-((1H-imidazol-1-yl)methyl)pyridine have been studied for its potential use in developing metal complexes with applications in catalysis and materials science.

Case Study: Metal Complex Formation

Studies indicate that this compound can form stable complexes with transition metals, which can be utilized as catalysts in organic transformations. The stability and reactivity of these complexes are influenced by the imidazole moiety, enhancing their catalytic efficiency .

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The molecular weight and substituent positioning critically influence solubility, stability, and reactivity. For example:

  • 4-(1-Methyl-1H-imidazol-2-yl)pyridine (CAS 141989-38-0): Molecular weight = 159.19 g/mol; methyl substitution on imidazole enhances steric bulk and alters electronic properties compared to unsubstituted analogs .
  • 4-(1H-Imidazol-1-yl)pyrimidin-2-amine derivatives: Molecular weights range from ~220–260 g/mol.
  • 4-((1H-Imidazol-1-yl)methyl)pyridine (hypothetical): Estimated molecular weight ≈ 159.18 g/mol (C₉H₈N₃), similar to ’s compound but with a methylene spacer, which may enhance conformational flexibility.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
4-(1-Methyl-1H-imidazol-2-yl)pyridine C₉H₉N₃ 159.19 Methyl substitution on imidazole
4-(1H-Imidazol-1-yl)pyrimidin-2-amine C₇H₇N₅ 161.17 Pyrimidine core, amino group
4-((1H-Imidazol-1-yl)methyl)pyridine C₉H₈N₃ 159.18 (estimated) Methylene spacer, unsubstituted

Stability and Functionalization Potential

  • Thermal Stability : Imidazole-pyridine hybrids in and are stable under standard characterization conditions (e.g., NMR, HPLC), suggesting robustness for further derivatization.
  • Post-Synthetic Modification : The methylene group in 4-((1H-imidazol-1-yl)methyl)pyridine offers a site for functionalization (e.g., oxidation to carbonyl or cross-coupling reactions), unlike rigid bipyridine systems .

Q & A

Q. How to address discrepancies in pKa predictions for imidazole-containing compounds?

  • Resolution : Experimental pKa values (e.g., 13.23 ± 0.10 for pyrimidine-imidazole hybrids) often deviate from computational models due to solvent effects. Validate using potentiometric titration in buffered solutions .

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